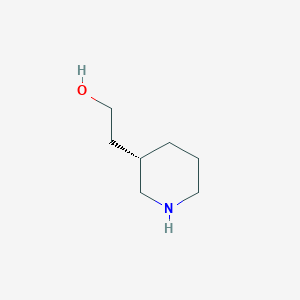
(S)-2-(Piperidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Piperidin-3-yl)ethanol is a chiral compound with the molecular formula C7H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an ethanol group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-3-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for large-scale production with high enantiomeric purity. The reaction conditions typically include elevated pressures and temperatures, along with the use of a solvent such as methanol or ethanol.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of (S)-3-piperidone or (S)-3-piperidinecarboxaldehyde.
Reduction: Formation of (S)-3-piperidinemethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-2-(Piperidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Piperidin-3-yl)ethanol
- (S)-3-piperidinemethanol
- (S)-3-piperidone
Uniqueness
(S)-2-(Piperidin-3-yl)ethanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a piperidine ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2/t7-/m0/s1 |
InChI Key |
OMMMTTWYXWUMNJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CCO |
Canonical SMILES |
C1CC(CNC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















